3-Chloropentadecane
Description
3-Chloropentadecane is a chlorinated alkane with the molecular formula C₁₅H₃₁Cl. It consists of a pentadecane chain (15 carbon atoms) substituted with a chlorine atom at the third position. Chlorinated alkanes are commonly used as intermediates in organic synthesis, plasticizers, or flame retardants.
Properties
CAS No. |
34214-86-3 |
|---|---|
Molecular Formula |
C15H31Cl |
Molecular Weight |
246.86 g/mol |
IUPAC Name |
3-chloropentadecane |
InChI |
InChI=1S/C15H31Cl/c1-3-5-6-7-8-9-10-11-12-13-14-15(16)4-2/h15H,3-14H2,1-2H3 |
InChI Key |
URFYQNIWBJYVEA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(CC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloropentadecane can be synthesized through the chlorination of pentadecane. The reaction typically involves the use of chlorine gas (Cl2) in the presence of ultraviolet light or a radical initiator to facilitate the substitution of a hydrogen atom with a chlorine atom on the pentadecane molecule .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors where pentadecane and chlorine gas are introduced under controlled conditions. The reaction is monitored to ensure the selective chlorination at the desired position on the carbon chain .
Chemical Reactions Analysis
Types of Reactions: 3-Chloropentadecane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to pentadecane by using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: Oxidation of this compound can lead to the formation of various oxygenated derivatives
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in an acidic medium
Major Products Formed:
Substitution: Formation of alcohols, ethers, or other substituted hydrocarbons.
Reduction: Formation of pentadecane.
Oxidation: Formation of chlorinated alcohols, aldehydes, or carboxylic acids
Scientific Research Applications
3-Chloropentadecane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its effects on biological systems, particularly in understanding the metabolism of chlorinated hydrocarbons.
Medicine: Investigated for its potential use in drug development and as a model compound for studying the pharmacokinetics of chlorinated hydrocarbons.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and lubricants .
Mechanism of Action
The mechanism of action of 3-chloropentadecane involves its interaction with cellular components, primarily through its lipophilic nature. It can integrate into lipid membranes, affecting membrane fluidity and function. The chlorine atom may also participate in biochemical reactions, leading to the formation of reactive intermediates that can interact with proteins and nucleic acids .
Comparison with Similar Compounds
Comparison with Similar Compounds
A meaningful comparison requires data on structurally or functionally related chlorinated alkanes. Below is a hypothetical framework for such an analysis, based on general principles of chlorinated hydrocarbons:
Table 1: Hypothetical Comparison of 3-Chloropentadecane and Analogues
| Property | This compound (C₁₅H₃₁Cl) | 1-Chloropentadecane (Hypothetical) | 3-Chlorododecane (C₁₂H₂₅Cl) | Chlorobenzene (C₆H₅Cl) |
|---|---|---|---|---|
| Molecular Weight | ~246.9 g/mol (calculated) | ~246.9 g/mol | ~204.7 g/mol | 112.6 g/mol |
| Boiling Point | Not available | Not available | ~270–280°C (estimated) | 131.7°C |
| Polarity | Low (alkyl chloride) | Low | Low | Moderate (aromatic Cl) |
| Applications | Synthetic intermediate | Similar uses | Lubricant additive | Solvent, synthesis |
Key Observations:
Chain Length vs. Reactivity : Longer carbon chains (e.g., pentadecane vs. dodecane) reduce volatility and increase hydrophobicity, impacting environmental persistence .
Position of Chlorine : Chlorination at the third position (vs. terminal) may influence biodegradability and metabolic pathways in biological systems.
Aromatic vs. Aliphatic Chlorides : Chlorobenzene exhibits higher polarity and reactivity due to its aromatic ring, unlike aliphatic chlorides like this compound .
Research Findings and Limitations
The referenced materials lack experimental data on this compound. For example:
- –6 list chloroanilines and phenylalkanes but omit chlorinated alkanes with long carbon chains .
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